TMRM

Descripción general

Descripción

Tetrametilrodamina, éster metílico, perclorato (TMRM) es un colorante fluorescente rojo-naranja catiónico, permeable a las células, que se secuestra fácilmente por las mitocondrias activas. Se utiliza ampliamente como indicador del potencial de la membrana mitocondrial en diversas aplicaciones de investigación biológica y médica. This compound se acumula en mitocondrias activas con potenciales de membrana intactos, emitiendo una señal brillante si las células son sanas y tienen mitocondrias funcionales. Al perderse el potencial de la membrana mitocondrial, la acumulación de this compound cesa y la señal se atenúa o desaparece .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: TMRM se sintetiza mediante una serie de reacciones químicas que implican la introducción de grupos éster metílicos en la estructura de la tetrametilrodamina. La síntesis suele implicar la esterificación de la tetrametilrodamina con metanol en presencia de un catalizador ácido. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH controlados para asegurar la formación exitosa del derivado éster metílico.

Métodos de producción industrial: En entornos industriales, this compound se produce en cantidades mayores utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso implica el uso de reactores automatizados y el control preciso de los parámetros de reacción como la temperatura, la presión y el pH. El producto final se purifica mediante técnicas como la cristalización y la cromatografía para obtener la calidad deseada .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede participar en reacciones de reducción, dando lugar a formas reducidas de this compound.

Sustitución: this compound puede sufrir reacciones de sustitución en las que los grupos funcionales de la molécula son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Se suelen emplear agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y físicas distintas .

Aplicaciones Científicas De Investigación

Tetramethylrhodamine methyl ester (TMRM) is a fluorescent dye widely used to study mitochondrial function in living cells . It is particularly useful for measuring mitochondrial membrane potential (ΔΨm) kinetics in single cells using conventional fluorescence microscopes . this compound is considered a reliable probe because it is less prone to artifacts associated with mitochondrial membrane binding or inhibition of the electron transport chain .

Scientific Research Applications of this compound

This compound has a variety of applications in scientific research, including:

- Mitochondrial Morphology Quantification: this compound is suitable for automated mitochondrial morphology quantification . It can be used with epifluorescence microscopy to evaluate mitochondrial morphology parameters .

- Mitochondrial Membrane Potential Measurement: this compound is used to measure ΔΨm kinetics in single cells . It is also used to assess mitochondrial membrane potential and ROS levels in live rat cortical neurons .

- Apoptosis Studies: this compound can induce apoptosis in cultured hippocampal neurons at higher concentrations (0.5 & 2.5 µM) .

- In vivo studies: Two-photon microscopy has allowed the use of this compound in in vivo studies .

- Heterogeneity Studies: this compound-based super-resolution microscopy has confirmed the existence of a broad ΔΨm heterogeneity within the same mitochondrion .

Detailed Applications

- Assessment of Mitochondrial Membrane Potential: this compound is used to determine ΔΨm in cells . The method involves loading cells with this compound and measuring fluorescence intensities in mitochondrial regions using fluorescence microscopy . Changes in this compound fluorescence indicate alterations in ΔΨm .

- Cell Co-Culture Studies: this compound can be used in cell co-cultures to differentiate and analyze different cell types . For example, in co-cultures of cancer cells and macrophages, this compound fluorescence can be analyzed to distinguish and quantify each cell type using image segmentation based on Hoechst staining .

- Drug Resistance Analysis: this compound fluorescence has been used to detect the mitochondrial permeability transition (MPT) and myocyte contracture .

Case Study: this compound-Induced Apoptosis in Hippocampal Neurons

This compound's effect on cell survivability was tested on cultured hippocampal neurons . Cell survivability was approximately 80% in control solutions. Exposure to low concentrations of this compound (50–200 nM) for 1 hour was not significantly different from controls, but higher concentrations (0.5 & 2.5 µM) induced substantially greater cell death . The slow response time indicated apoptosis rather than necrosis .

| This compound Concentration | Exposure Time | Cell Survivability |

|---|---|---|

| Control | 1 hr | ~80% |

| 50–200 nM | 1 hr | Not significantly different from controls |

| 0.5 & 2.5 µM | 1 hr | Substantially greater cell death |

This compound Redistribution

Mecanismo De Acción

TMRM ejerce sus efectos acumulándose en mitocondrias activas con potenciales de membrana intactos. La acumulación es impulsada por el gradiente electroquímico a través de la membrana mitocondrial. Las mitocondrias sanas mantienen una diferencia de potencial eléctrico entre el interior y el exterior del orgánulo, denominada potencial de membrana. This compound, al ser un colorante catiónico, se ve atraído por el interior cargado negativamente de las mitocondrias. Al perderse el potencial de la membrana mitocondrial, la acumulación de this compound cesa y la señal se atenúa o desaparece .

Compuestos similares:

Tetrametilrodamina, éster etílico (TMRE): Similar a this compound pero con grupos éster etílicos en lugar de grupos éster metílicos.

Rodamina 123: Otro colorante mitocondrial con diferentes propiedades espectrales.

MitoTracker Red: Un colorante mitocondrial disponible comercialmente con propiedades químicas distintas.

Comparación: this compound es único en su capacidad de proporcionar una señal brillante y estable en la imagen de células vivas, lo que lo hace muy adecuado para estudios dinámicos del potencial de la membrana mitocondrial. En comparación con TMRE, this compound tiene propiedades espectrales ligeramente diferentes, lo que puede ser ventajoso en ciertas configuraciones experimentales. La rodamina 123 y el MitoTracker Red también sirven propósitos similares pero pueden diferir en términos de su cinética de acumulación, fotoestabilidad y compatibilidad con otros colorantes fluorescentes .

Comparación Con Compuestos Similares

Tetramethylrhodamine, Ethyl Ester (TMRE): Similar to TMRM but with ethyl ester groups instead of methyl ester groups.

Rhodamine 123: Another mitochondrial dye with different spectral properties.

MitoTracker Red: A commercially available mitochondrial dye with distinct chemical properties.

Comparison: this compound is unique in its ability to provide a bright and stable signal in live cell imaging, making it highly suitable for dynamic studies of mitochondrial membrane potential. Compared to TMRE, this compound has slightly different spectral properties, which can be advantageous in certain experimental setups. Rhodamine 123 and MitoTracker Red also serve similar purposes but may differ in terms of their accumulation kinetics, photostability, and compatibility with other fluorescent dyes .

Actividad Biológica

Tetramethylrhodamine methyl ester (TMRM) is a fluorescent dye widely used in biological research, particularly for assessing mitochondrial membrane potential (). This compound has gained significant attention due to its ability to selectively accumulate in mitochondria, making it an invaluable tool for studying mitochondrial function and dynamics.

This compound operates primarily through two modes: quenching and non-quenching .

- Quenching Mode : In this mode, cells are loaded with a high concentration of this compound, which accumulates in the mitochondrial matrix. The fluorescence of this compound is quenched as it aggregates within the matrix. When mitochondrial depolarization occurs, this compound leaks out, leading to an increase in cytoplasmic fluorescence.

- Non-Quenching Mode : At lower concentrations (5–20 nM), this compound accumulates in the mitochondria without quenching. Here, mitochondrial depolarization results in a decrease in fluorescence signal, allowing for sensitive measurements of changes in .

Applications in Research

This compound is utilized extensively in various research settings:

- Mitochondrial Function Studies : It is commonly used to measure kinetics in live cells using fluorescence microscopy. Recent advancements include its application in two-photon microscopy and super-resolution microscopy, enabling detailed studies of mitochondrial heterogeneity .

- Toxicology Assessments : this compound has been employed to assess mitochondrial toxicity induced by various agents, including high glucose levels which can lead to mitochondrial calcium overload and subsequent cell death .

- Cellular Dynamics : Studies have demonstrated that this compound can reveal dynamic changes in mitochondrial morphology and function under different physiological and pathological conditions .

Comparative Studies

Recent comparative studies have highlighted the effectiveness of this compound relative to other fluorescent probes:

| Fluorescent Probe | Sensitivity to | Application |

|---|---|---|

| This compound | High | Mitochondrial potential measurement |

| Mitotracker Red CMXros | Moderate | Mitochondrial morphology analysis |

| Mitotracker Green FM | Low | General mitochondrial studies |

These findings suggest that this compound is superior for integrated analysis of both mitochondrial potential and morphology compared to other probes .

Study 1: Mitochondrial Dysfunction in Diabetes

In a study examining the effects of high glucose on mitochondrial function, researchers utilized this compound to measure changes in . The results indicated significant depolarization associated with increased reactive oxygen species (ROS) production, highlighting the role of this compound as a critical tool for understanding metabolic diseases .

Study 2: Cancer Cell Metabolism

Another study focused on the role of this compound in assessing mitochondrial function in cancer cells. By measuring , researchers were able to demonstrate how certain therapeutic agents induce mitochondrial depolarization, leading to apoptosis. This underscores the utility of this compound in cancer research, particularly for evaluating drug efficacy .

Análisis De Reacciones Químicas

Mitochondrial Accumulation and Fluorescence Dynamics

TMRM accumulates in mitochondria due to the negative charge of the matrix, which drives its partitioning across the inner membrane. This process is governed by the Nernst equation for distribution of charged molecules across a membrane potential gradient:

where is the mitochondrial membrane potential, is the gas constant, is temperature, and is Faraday’s constant .

Key Observations:

-

At low concentrations (5–20 nM), this compound fluorescence decreases with mtMP depolarization due to dye leakage .

-

At high concentrations (>500 nM), this compound undergoes quenching in the mitochondrial matrix. Depolarization causes unquenching, leading to a paradoxical increase in cytoplasmic fluorescence .

-

Transient fluorescence peaks occur during rapid mtMP collapse due to unquenching of matrix-bound this compound .

Toxicological Interactions

At micromolar concentrations , prolonged exposure induces apoptosis in neurons, as shown in studies with rat hippocampal cultures:

-

EC₅₀ for apoptosis : ~500 nM

-

Kinetics : Requires >30 minutes of exposure; shorter durations (e.g., 5 minutes) induce apoptosis in 15% of cells .

-

Mechanism : Correlated with intracellular Ca²⁺ elevation and mitochondrial dysfunction, though direct chemical reactivity with cellular components is not detailed .

Preparation and Solubilization

This compound is typically prepared in dimethyl sulfoxide (DMSO):

-

Stock solution : 10 mM in DMSO (25 mg dissolved in 5 mL DMSO) .

-

Working concentration : Diluted to 100 μM in cell culture medium .

Comparison with Other Probes

Limitations in Chemical Reaction Data

The provided sources focus on this compound’s biological applications rather than conventional chemical reactivity. Key gaps include:

-

Synthesis pathways : No details on chemical synthesis or degradation pathways.

-

Redox interactions : No evidence of redox activity or reactions with reactive oxygen species.

-

Metabolism : No studies on enzymatic modification or metabolic pathways.

Experimental Considerations

-

Concentration-dependent effects : Respiratory rates (LEAK/OXPHOS) remain unaffected at ≤4 µM but decline at 5 µM .

-

Instrumentation : Requires specialized fluorescence modules (e.g., Fluorescence-Sensor Green) for real-time tracking .

-

Controls : Parallel CCCP-treated assays are recommended to account for plasma membrane potential artifacts .

Propiedades

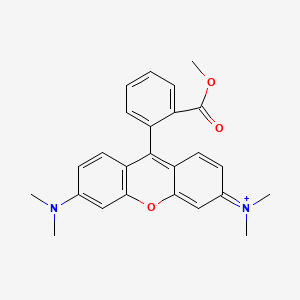

IUPAC Name |

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWRKBQQBUDAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.